N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide
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Overview
Description
N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. These compounds are known for their diverse applications in various fields due to their interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in solvents like ethanol or methanol under reflux conditions. The reaction can be represented as follows:
Aldehyde+Hydrazine derivative→Schiff base+Water
Industrial Production Methods
In industrial settings, the production of Schiff bases like N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form coordination complexes with metal ions, which may inhibit enzyme activity. Additionally, the compound’s structure allows it to interact with biological membranes and proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is unique due to its specific methoxyphenyl and hexanamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(hexanoylamino)-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H25N3O3/c1-3-4-5-9-20(25)23-18-12-10-17(11-13-18)21(26)24-22-15-16-7-6-8-19(14-16)27-2/h6-8,10-15H,3-5,9H2,1-2H3,(H,23,25)(H,24,26)/b22-15+ |
InChI Key |
YXXOQNCJANEVBI-PXLXIMEGSA-N |
Isomeric SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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